molecular formula C11H15N3 B13769628 N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine

Cat. No.: B13769628
M. Wt: 189.26 g/mol
InChI Key: AHTRBEXDYGNYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine is a benzimidazole-derived compound featuring a dimethylaminoethyl group attached to the nitrogen atom of the benzimidazole core. The 2-methyl substitution on the benzimidazole ring and the N,N-dimethylamine moiety distinguish it from related structures.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methylbenzimidazol-1-yl)methanamine

InChI

InChI=1S/C11H15N3/c1-9-12-10-6-4-5-7-11(10)14(9)8-13(2)3/h4-7H,8H2,1-3H3

InChI Key

AHTRBEXDYGNYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine typically involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like potassium carbonate are typically employed.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

Key structural differences among analogues include:

  • Heterocyclic core : The target compound uses a benzimidazole ring, whereas compounds like 6a () employ an imidazo[2,1-b]thiazole scaffold.
  • Substituent positions : Variations in methyl group placement (e.g., 2-methyl vs. 6-methyl on benzimidazole) and amine functionalization (dimethyl vs. primary or methylamine groups).
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Structure Substituents Key Biological Activity Reference
Target Compound C11H15N3 Benzimidazole 2-methyl, N,N-dimethylmethanamine Under investigation
6a (COX-2 Inhibitor) C16H18N3O2S Imidazo[2,1-b]thiazole 4-(methylsulfonyl)phenyl Potent COX-2 inhibition (IC50 ~0.1 µM)
N-Methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]amine C10H13N3 Benzimidazole 6-methyl, N-methylmethanamine Cytotoxic (A549 cell line)
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine C9H11N3 Benzimidazole 1-methyl, primary amine Metal-catalyzed C–H functionalization
2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine C16H17N3O Benzimidazole Ethylene-linked 3-methoxyphenyl Not reported

Physicochemical Properties

  • Molecular Weight : Analogues with bulkier substituents (e.g., 6a) exhibit higher molecular weights, which may influence bioavailability .

Research Findings and Trends

  • Substituent Position Matters: The 2-methyl group on benzimidazole (target compound) vs.
  • Heterocycle Impact : Imidazo[2,1-b]thiazole derivatives (e.g., 6a) show distinct activity profiles compared to benzimidazoles, underscoring the importance of core structure in target engagement .
  • Amine Functionalization : Dimethylation balances lipophilicity and metabolic stability, making the target compound a promising candidate for further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.